2-Fluoro-1-phenylcyclopropane-1-carboxylic acid
Beschreibung
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with a fluorine atom at position 2, a phenyl group at position 1, and a carboxylic acid moiety.
Eigenschaften
IUPAC Name |
2-fluoro-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXTIGKLVQADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Fluor-1-phenylcyclopropan-1-carbonsäure beinhaltet typischerweise die Cyclopropanierung eines geeigneten Vorläufers, wie z. B. Styrol, gefolgt von Fluorierung und Carboxylierung. Ein gängiges Verfahren umfasst die Reaktion von Styrol mit einer Diazoverbindung in Gegenwart eines Übergangsmetallkatalysators, um den Cyclopropanring zu bilden. Die anschließende Fluorierung kann mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erreicht werden. Der letzte Schritt beinhaltet die Carboxylierung mit Kohlendioxid unter basischen Bedingungen .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren für den Cyclopropanierungsschritt und effiziente Fluorierungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Fluor-1-phenylcyclopropan-1-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.
Substitution: Das Fluoratom kann durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Ammoniak (NH3) oder Thiole (RSH) in Gegenwart einer Base
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aldehyden.
Substitution: Bildung substituierter Cyclopropan-Derivate
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a chiral auxiliary in asymmetric synthesis. The presence of the fluorine atom enhances its reactivity, allowing for nucleophilic substitution reactions and cyclopropanation reactions with alkenes or diazo compounds.
Medicinal Chemistry
Research indicates that this compound possesses potential therapeutic properties. It has been investigated for its antimicrobial and anticancer activities. The mechanism of action is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Notably, studies have shown that it can inhibit enzyme activities related to metabolic pathways, which is crucial for drug development.
Biological Studies
The compound's unique structure allows it to interact with various biological targets, enhancing binding affinity and selectivity. This property makes it valuable in studying enzyme interactions and metabolic pathways. For example, it has been shown to inhibit specific enzymes involved in cancer progression.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Trifluoromethyl)phenylcyclopropane-1-carboxylic acid | Contains trifluoromethyl group | Higher lipophilicity than fluorinated variants |
| 1-Amino-2-phenylcyclobutanecarboxylic acid | Cyclobutane instead of cyclopropane | Different strain and reactivity profile |
| 2-Fluoro-4-(trifluoromethyl)phenylcyclopropane-1-carboxylic acid | Additional trifluoromethyl substituent | Enhanced electronic properties affecting reactivity |
Case Study 1: Enzyme Inhibition
A study explored the interaction between this compound and the enzyme ACO2 (aconitase). The results indicated a significant decrease in enzyme activity at specific concentrations. Docking studies revealed multiple hydrogen bonding interactions that stabilized the ligand-enzyme complex, suggesting potential for therapeutic applications in metabolic disorders.
Case Study 2: Antitumor Activity
Research involving derivatives of this compound demonstrated potent antitumor effects across various human cancer cell lines. The compounds were synthesized through reactions maintaining the cyclopropane structure while introducing other functional groups to enhance bioactivity. The findings suggest that modifications can lead to improved efficacy against cancer cells without cytotoxic effects on normal cells.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 2-fluoro-1-phenylcyclopropane-1-carboxylic acid and its analogs:
Key Observations:
- Fluorine Substitution: The 2,2-difluoro analog (198.17 g/mol) exhibits higher acidity compared to the monofluoro target compound due to stronger electron-withdrawing effects, which stabilize the deprotonated carboxylate form .
- Bulkier Substituents :
- Heterocyclic Variants :
- Replacement of phenyl with thiophene (168.21 g/mol) introduces sulfur-based electronics, expanding utility in agrochemicals .
Biologische Aktivität
2-Fluoro-1-phenylcyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry and drug design due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylic acid functional group. The presence of the fluorine atom may enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
Research indicates that this compound may interact with various biological targets, influencing multiple pathways:
- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis. For instance, similar compounds have shown promise as inhibitors of fatty-acid synthase (FASN), suggesting a potential role in cancer therapy by disrupting lipid metabolism .
- Receptor Modulation : Preliminary studies indicate that this compound might act as a modulator of neurotransmitter receptors, which could have implications for neurological disorders. Compounds with similar structures have been shown to influence GABAergic signaling pathways, potentially offering therapeutic benefits in conditions like epilepsy .
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profiles of this compound:
Cancer Research
In a recent study, this compound was evaluated for its effects on cancer cell lines. The compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Neurological Disorders
Another investigation focused on the compound's effects on neuronal cultures exposed to excitotoxic stress. Results showed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-fluoro-1-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically employs cyclopropanation via carbene or ylide intermediates. For example, cyclopropanation of styrene derivatives using fluorinated diazo compounds (e.g., CH₂F₂) under Rh(II) catalysis can yield the cyclopropane core. Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., Ru-based catalysts) may enhance enantioselectivity . Challenges include minimizing ring-opening side reactions, which require low-temperature conditions (<0°C) and inert atmospheres. Post-synthetic purification often involves chiral HPLC or recrystallization to isolate enantiomers.
Q. How does the fluorine substituent affect the compound’s physicochemical properties and metabolic stability?
- Methodological Answer : Fluorine enhances metabolic resistance by blocking oxidative degradation pathways (e.g., CYP450-mediated oxidation). Its electronegativity increases lipophilicity (logP ~2.1), improving membrane permeability, as shown in Caco-2 cell assays. Stability studies in simulated gastric fluid (pH 1.2) and human liver microsomes (HLMs) demonstrate a half-life >6 hours, compared to non-fluorinated analogs (<2 hours) . Computational modeling (e.g., DFT calculations) further reveals fluorine’s role in stabilizing the cyclopropane ring via hyperconjugation.
Advanced Research Questions
Q. What experimental approaches resolve contradictions in stereochemical assignments for fluorinated cyclopropane derivatives?
- Methodological Answer : Discrepancies in stereochemistry (e.g., cis vs. trans fluorine placement) are resolved using:
- X-ray crystallography : Direct determination of crystal structures (e.g., CCDC deposition codes).
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra.
- NMR coupling constants (³JHF) : For fluorinated compounds, coupling patterns (e.g., ³JHF ~30 Hz for trans vs. ~15 Hz for cis) clarify spatial arrangements .
Q. How does this compound interact with enzymatic targets, and what mechanistic insights explain its inhibitory effects?
- Methodological Answer : The compound inhibits ACC deaminase (ACCD) via competitive binding to the enzyme’s pyridoxal 5'-phosphate (PLP) cofactor site. Kinetic assays (IC₅₀ = 12 µM) show time-dependent inhibition, suggesting covalent adduct formation. LC-MS/MS analysis of trypsin-digested ACCD identified a fluorinated cyclopropane-PLP Schiff base intermediate, confirming mechanism-based inactivation . Mutagenesis studies (e.g., K158A mutation) further validate binding specificity.
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for fluorinated cyclopropanes in enzyme assays?
- Analysis : Discrepancies arise from:
- Enzyme Source Variability : ACCD from Pseudomonas spp. vs. E. coli may differ in active-site flexibility.
- Stereochemical Impurities : Even 5% contamination of the (R)-isomer reduces IC₅₀ by 50% in ACCD assays .
- Assay Conditions : Pre-incubation time (10 vs. 30 minutes) affects covalent adduct formation.
Methodological Recommendations
- Stereochemical Purity : Use chiral SFC (supercritical fluid chromatography) for preparative-scale separation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring to identify degradation products.
- Target Engagement : Employ SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) for enzyme-inhibitor complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
